molecular formula C2H4O B032305 Acetaldehyde-13C CAS No. 2188-31-0

Acetaldehyde-13C

Cat. No. B032305
CAS RN: 2188-31-0
M. Wt: 45.045 g/mol
InChI Key: IKHGUXGNUITLKF-VQEHIDDOSA-N
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Description

Acetaldehyde-13C is a stable isotope of acetaldehyde, a colorless and flammable liquid with a pungent smell . This isotope is unique because it contains an additional neutron in its nucleus, resulting in 13 carbon atoms, making it heavier than the more common carbon-12 isotope . It is commonly used in biochemical research and drug discovery as a tracer molecule .


Synthesis Analysis

Acetaldehyde-13C can be produced through the reaction of ethylene with CO2 in the presence of a catalyst . It can also be obtained through the fermentation of sugars or by the oxidation of ethanol .


Molecular Structure Analysis

The chemical formula for Acetaldehyde-13C is C2H13CO and its molecular weight is 45.049 g/mol . It has a boiling point of 20.2 °C and a melting point of -123.5 °C .


Chemical Reactions Analysis

Acetaldehyde-13C is a key intermediate in several chemical reactions. For instance, it is involved in the photochemical production of ambient formaldehyde, acetaldehyde, and acetone .


Physical And Chemical Properties Analysis

Acetaldehyde-13C is soluble in water and ethanol and is highly reactive . It has a boiling point of 20.2 °C and a melting point of -123.5 °C .

Scientific Research Applications

Electro-Catalytic Oxidation of Ethanol

Acetaldehyde-13C plays a crucial role in the electro-catalytic oxidation of ethanol . This process is key for future energy conversion applications. Using a newly developed in situ cell, the identification of different intermediates, products, and side products became possible by monitoring the ethanol electro-oxidation in operando by 13C NMR spectroscopy .

Photochemical Production of Atmospheric Pollutants

Acetaldehyde-13C is used in the study of photochemical production of atmospheric pollutants . Ambient formaldehyde, acetaldehyde, and acetone were found to be enriched by 1–5 ‰ in 13C in the early afternoon relative to other sampling durations, and they also exhibited the highest concentrations in the early afternoon . This provides important 13C isotope evidence for the photochemical production of these pollutants .

Environmental Chemistry

Acetaldehyde-13C is used in environmental chemistry to understand the impacts of vehicular exhaust, biogenic emission, and photochemical production on ambient levels of harmful pollutants .

Bioanalytical Chemistry

In bioanalytical chemistry, Acetaldehyde-13C is used in in situ 13C NMR studies to identify and quantify reaction intermediates and products in a time-resolved fashion .

Energy Conversion Applications

Acetaldehyde-13C is used in energy conversion applications, particularly in the electro-catalytic oxidation reactions of alcohols . Ethanol is a promising option as a hydrogen carrier because it is less toxic than other fuels and can be produced from biomass .

Production of Fine Chemicals

The selective electro-catalytic conversion of biomass-derived alcohols into aldehydes and other intermediates using Acetaldehyde-13C is a potential route towards fine chemicals .

Mechanism of Action

Future Directions

Given its unique properties and applications in biochemical research and drug discovery, Acetaldehyde-13C is likely to continue to be a valuable tool in these fields . Its use as a tracer molecule allows for the study of complex metabolic pathways and the development of new drugs .

properties

IUPAC Name

acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O/c1-2-3/h2H,1H3/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHGUXGNUITLKF-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13CH]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

45.045 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetaldehyde-13C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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